N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzodioxole ring fused to a triazolopyrazine scaffold via a sulfanyl-acetamide linker. Its structural complexity arises from the integration of multiple pharmacophoric groups:
- Triazolopyrazine core: Known for diverse biological activities, including kinase inhibition and antimicrobial effects .
- 2-Methoxyphenyl substituent: Modulates electronic properties and receptor binding .
The compound’s synthetic pathway likely involves coupling reactions between activated acetamide intermediates and functionalized triazolopyrazine precursors, as inferred from analogous synthetic strategies in triazolopyrazine derivatives .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5S/c1-29-15-5-3-2-4-14(15)25-8-9-26-19(20(25)28)23-24-21(26)32-11-18(27)22-13-6-7-16-17(10-13)31-12-30-16/h2-10H,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKLHDZAZLWPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolopyrazine Moiety: This involves the reaction of hydrazine derivatives with appropriate diketones under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and triazolopyrazine intermediates using thiol-based reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyrazine moiety, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Bioactive Comparisons
Key Observations:
Benzodioxole vs. Macrocyclic Lactams (Salternamide E) :
- The target compound lacks the macrocyclic rigidity of salternamide E, which enhances membrane permeability in marine-derived analogs . However, its benzodioxole group may improve metabolic resistance compared to salternamide’s ester linkages.
Triazolopyrazine vs.
Bioactivity Gaps and Research Priorities
While structural analogs like salternamide E and pyrazole-thiophenes exhibit validated bioactivity (e.g., anticancer, antimicrobial), the target compound’s pharmacological profile remains uncharacterized. Key priorities include:
- Kinase Inhibition Assays : Prioritize screening against CDK or MAPK families due to triazolopyrazine’s affinity .
- Metabolic Stability Studies : Evaluate benzodioxole’s impact on cytochrome P450 interactions .
Challenges in Comparative Analysis
Limited Direct Data: No experimental bioactivity data exists for the target compound, necessitating reliance on structural analogs .
Diverse Source Organisms : Marine (salternamide E) vs. plant-derived (veronicoside) analogs complicate cross-kingdom bioactivity extrapolation .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety linked to a triazolopyrazine derivative through a sulfanyl group. The synthesis typically involves multi-step organic reactions that may include:
- Formation of the Benzodioxole Ring : This can be achieved through the condensation of catechol derivatives.
- Synthesis of Triazolopyrazine : This step often involves cyclization reactions with appropriate precursors.
- Final Coupling Reaction : The sulfanyl group is introduced to connect the two distinct parts of the molecule.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : The presence of functional groups such as the sulfanyl and methoxy groups may enhance binding affinity to enzyme active sites.
- Receptor Modulation : The structural characteristics allow for potential interactions with neurotransmitter receptors or other cellular targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| Compound A | Strong | Staphylococcus aureus |
| Compound B | Moderate | Escherichia coli |
| Compound C | Weak | Candida albicans |
These findings suggest that the compound may also possess similar properties.
Anticancer Activity
In vitro studies have shown that related compounds can inhibit cancer cell proliferation. For example:
- DAN-G Cell Line : Compounds demonstrated cytostatic effects against pancreatic cancer cells.
The structure-activity relationship (SAR) studies indicate that modifications in the benzodioxole and triazolopyrazine moieties can significantly influence anticancer efficacy.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A series of benzodioxole derivatives were tested against common pathogens. Compounds with similar structural features showed promising results against both bacterial and fungal strains .
- Anticancer Research : A study evaluated the effects of triazolo derivatives on various tumor cell lines. The results indicated that specific substitutions on the triazole ring enhanced cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
